molecular formula C12H11ClF2N2O2 B2588079 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide CAS No. 1797913-22-4

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide

Cat. No.: B2588079
CAS No.: 1797913-22-4
M. Wt: 288.68
InChI Key: IXIUJGCYSUKSLU-UHFFFAOYSA-N
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Description

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

3-chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2N2O2/c1-12(5-16,6-19-2)17-11(18)7-3-4-8(14)9(13)10(7)15/h3-4H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIUJGCYSUKSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. The process may include halogenation, nitrile formation, and amide coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide include other halogenated benzamides and nitrile-containing compounds. Examples include:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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